3-fluoro-5-(propan-2-yl)aniline hydrochloride
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Overview
Description
3-fluoro-5-(propan-2-yl)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the third position and an isopropyl group at the fifth position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-(propan-2-yl)aniline hydrochloride typically involves multiple steps. One common method is the fluorination of a suitable aniline precursor. For instance, starting from 3-nitroaniline, the nitro group can be reduced to an amino group, followed by selective fluorination at the desired position. The introduction of the isopropyl group can be achieved through Friedel-Crafts alkylation. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
3-fluoro-5-(propan-2-yl)aniline hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-fluoro-5-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the isopropyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-fluoroaniline: Lacks the isopropyl group, making it less hydrophobic.
5-(propan-2-yl)aniline: Lacks the fluorine atom, which may reduce its binding affinity in certain applications.
3-chloro-5-(propan-2-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
3-fluoro-5-(propan-2-yl)aniline hydrochloride is unique due to the combination of the fluorine atom and the isopropyl group, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2624129-41-3 |
---|---|
Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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